1-[2-(3-Bromophenoxy)ethyl]piperidine - 554430-68-1

1-[2-(3-Bromophenoxy)ethyl]piperidine

Catalog Number: EVT-428564
CAS Number: 554430-68-1
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Cloperastine is an antihistamine clinically used as an effective antitussive and expectorant agent [].

Relevance: Cloperastine, like 1-[2-(3-Bromophenoxy)ethyl]piperidine, features a piperidine ring. Additionally, Cloperastine incorporates a benzyl ring linked to the piperidine through an ethoxy chain, showcasing a structural similarity to the target compound's bromophenoxy ethyl chain [].

Fendizoate

Compound Description: While not directly structurally similar to 1-[2-(3-Bromophenoxy)ethyl]piperidine, Fendizoate is notable for its co-crystallization with Cloperastine []. The interaction between these two molecules occurs through hydrogen bonding, highlighting the potential for the target compound to exhibit similar intermolecular interactions.

(2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenoxy]methyl]imidazo[2,1-b]oxazole

Compound Description: This compound serves as a focal point in the research paper exploring the identification and synthesis of multidrug-resistant tuberculosis (MDR-TB) related substances [].

Relevance: The presence of a piperidine ring within this complex molecule, also found in 1-[2-(3-Bromophenoxy)ethyl]piperidine, highlights a shared structural motif. This similarity suggests potential overlapping chemical properties or reactivity patterns [].

1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine

Compound Description: Identified as a related substance to the MDR-TB drug, this compound emerged during the development of a high-performance liquid chromatography method [].

Relevance: Similar to 1-[2-(3-Bromophenoxy)ethyl]piperidine, this related substance possesses a piperidine ring. The presence of a trifluoromethoxyphenoxy substituent on the piperidine ring, while different, indicates potential shared chemical properties or reactivity patterns compared to the bromophenoxy ethyl group in the target compound [].

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol

Compound Description: This compound, also identified as a related substance to the MDR-TB drug, further emphasizes the structural diversity emerging from the primary compound [].

Relevance: Both this compound and 1-[2-(3-Bromophenoxy)ethyl]piperidine share a piperidine ring as a central structural feature. The presence of the trifluoromethoxyphenoxy substituent on the piperidine in this related substance, while distinct from the bromophenoxy ethyl group in the target compound, suggests potential overlaps in their chemical properties or reactivity profiles [].

4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenyl methane sulfonate

Compound Description: Emerging as a related substance during the MDR-TB drug synthesis, this compound demonstrates the potential for diverse functionalities arising from the core structure [].

Relevance: This compound, along with 1-[2-(3-Bromophenoxy)ethyl]piperidine, shares a piperidine ring. The trifluoromethoxyphenoxy substituent on the piperidine, although different from the bromophenoxy ethyl group in the target compound, points to possible shared chemical characteristics or reactivity patterns [].

4-Bromophenyl methane sulfonate

Compound Description: Identified as a related substance in the MDR-TB drug synthesis, this compound highlights the prevalence of bromine-containing moieties within this chemical space [].

Ethyl 3,6-dihydro-1(2H)-pyridine carboxylate

Compound Description: Identified as a related substance in the synthesis of the MDR-TB drug [].

(2S)-3-(4-Bromophenoxy)-2-hydroxy-2-methylpropyl methane sulfonate

Compound Description: Identified as a related substance to the MDR-TB drug [].

Relevance: The shared presence of a bromophenoxy group in both this compound and 1-[2-(3-Bromophenoxy)ethyl]piperidine points towards potential similarities in their physicochemical properties and reactivity [].

(2S)-3-(4-Bromophenoxy)-2-methylpropane-1,2-diyldimethane-sulfonate

Compound Description: Identified as a related substance to the MDR-TB drug [].

Relevance: Similar to 1-[2-(3-Bromophenoxy)ethyl]piperidine, this compound also features a bromophenoxy group. This structural similarity suggests potential commonalities in their chemical behavior [].

(2S)-2-Methyl-3-(4-{4-[4-(trifluoromethoxy)phenoxy]-piperidin-1-yl} phenoxy)-propane-1,2-diyldimethane sulfonate

Compound Description: Identified as a related substance to the MDR-TB drug [].

Relevance: Both this compound and 1-[2-(3-Bromophenoxy)ethyl]piperidine share a piperidine ring. The presence of a complex trifluoromethoxyphenoxy substituent, while different from the bromophenoxy ethyl group in the target compound, indicates a potential for shared chemical properties or reactivity trends [].

(S)-3-(4-Bromophenoxy)-2-methyl-propane-1,2-diol

Compound Description: Identified as a related substance to the MDR-TB drug [].

Relevance: Similar to 1-[2-(3-Bromophenoxy)ethyl]piperidine, this compound possesses a bromophenoxy group. This structural commonality suggests potential overlaps in their chemical behavior and properties [].

Enantiomer of (S)-3-(4-Bromophenoxy)-2-methyl-propane-1,2-diol

Compound Description: Identified as a related substance to the MDR-TB drug [].

Relevance: Like 1-[2-(3-Bromophenoxy)ethyl]piperidine, this compound also contains a bromophenoxy group. This shared structural feature suggests that they may exhibit similar chemical properties [].

(2R)-2-[(4-Bromophenoxy)methyl]-2-methyloxirane

Compound Description: Identified as a related substance to the MDR-TB drug [].

Relevance: This compound, along with 1-[2-(3-Bromophenoxy)ethyl]piperidine, shares a bromophenoxy group. This structural similarity suggests the possibility of shared chemical properties and reactivity [].

(2R)-2-[(4-bromophenoxy)methyl]-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Compound Description: Identified as a related substance to the MDR-TB drug [].

Relevance: This compound and 1-[2-(3-Bromophenoxy)ethyl]piperidine both feature a bromophenoxy group in their structure. This common motif hints at potential shared chemical properties and reactivity patterns [].

4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines

Compound Description: This group of compounds was investigated for their binding affinity to dopamine, norepinephrine, and serotonin transporters [].

Relevance: These compounds share the core structure of a piperidine ring linked to an arylmethoxy ethyl chain, making them structurally analogous to 1-[2-(3-Bromophenoxy)ethyl]piperidine. The variations in aryl substituents and the presence of fluorine instead of bromine provide insights into structure-activity relationships within this chemical class [].

4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine

Compound Description: This compound exhibited subnanomolar affinity for the dopamine transporter (DAT) with good selectivity over the serotonin transporter [].

Relevance: Sharing the core structure of a piperidine ring connected to an arylmethoxy ethyl chain with 1-[2-(3-Bromophenoxy)ethyl]piperidine, this compound provides insights into structure-activity relationships, particularly regarding dopamine transporter interactions. The presence of naphthyl and fluorine substituents, in contrast to the bromine in the target compound, highlights the influence of these modifications on binding affinity [].

N-(2-phenoxyethyl)-4-benzylpiperidine

Compound Description: This compound served as a lead compound for developing novel N-methyl-D-aspartate (NMDA) receptor antagonists [].

Relevance: This compound shares a significant structural similarity with 1-[2-(3-Bromophenoxy)ethyl]piperidine, possessing a piperidine ring linked to a phenoxyethyl group. The presence of a benzyl substituent on the piperidine, while absent in the target compound, provides insights into potential modifications and their impact on NMDA receptor activity [].

4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494)

Compound Description: This compound emerged as a potent and selective NR1/2B NMDA receptor antagonist with a favorable pharmacological profile for further biological evaluation [].

Relevance: This compound and 1-[2-(3-Bromophenoxy)ethyl]piperidine both contain a piperidine ring linked to a phenoxyethyl chain. The variations in substituents, such as the hydroxy groups and the 4-methylbenzyl group in this compound, offer valuable insights into structure-activity relationships, particularly in the context of NMDA receptor activity [].

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]piperidine N1-oxide (Sch-350634)

Compound Description: This compound is a potent and orally bioavailable CCR5 antagonist, acting as an HIV-1 entry and replication inhibitor [].

4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine

Compound Description: This compound exhibits high affinity for the dopamine transporter (DAT) and served as a scaffold for exploring structure-activity relationships related to DAT activity [].

Relevance: This compound and 1-[2-(3-Bromophenoxy)ethyl]piperidine share a common structural motif, consisting of a piperidine ring linked to an arylmethoxy ethyl chain. The variations in the aryl substituents provide insights into structure-activity relationships, specifically concerning DAT affinity and selectivity [].

Properties

CAS Number

554430-68-1

Product Name

1-[2-(3-Bromophenoxy)ethyl]piperidine

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]piperidine

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

InChI

InChI=1S/C13H18BrNO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2

InChI Key

LMNDGPZXPGPUTC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC(=CC=C2)Br

Canonical SMILES

C1CCN(CC1)CCOC2=CC(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.